[Tyr6]-Angiotensin II

GPCR Pharmacology Receptor Selectivity Cardiovascular Biology

Standard native Angiotensin II activates both AT1R and AT2R, confounding mechanistic studies of AT2R-specific pathways. This tyrosine-substituted analog solves that problem. - **Receptor selectivity:** 0% AT1R binding, >95% AT2R binding (IC50 = 4.0 nM); 18,000-fold selective - **Proven efficacy:** Attenuates pancreatic ductal adenocarcinoma (PDAC) tumor growth in vivo - **Additional utility:** Potent ACE2 inhibitor (96% at 10 µM); high proteolytic stability (18% cleavage/5h) - **Supply:** Immediate shipment; standard cold-chain packaging maintained

Molecular Formula C53H73N11O13
Molecular Weight 1072.2 g/mol
Cat. No. B12371318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr6]-Angiotensin II
Molecular FormulaC53H73N11O13
Molecular Weight1072.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C53H73N11O13/c1-5-30(4)44(50(74)60-39(26-33-17-21-35(66)22-18-33)51(75)64-24-10-14-41(64)48(72)61-40(52(76)77)27-31-11-7-6-8-12-31)63-47(71)38(25-32-15-19-34(65)20-16-32)59-49(73)43(29(2)3)62-46(70)37(13-9-23-57-53(55)56)58-45(69)36(54)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,65-66H,5,9-10,13-14,23-28,54H2,1-4H3,(H,58,69)(H,59,73)(H,60,74)(H,61,72)(H,62,70)(H,63,71)(H,67,68)(H,76,77)(H4,55,56,57)/t30-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1
InChIKeyLBFGETHDODNFOE-RIPQPARXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr6]-Angiotensin II: Selective AT2R Agonist


[Tyr6]-Angiotensin II (CAS: 52634-95-4, Sequence: DRVYIYPF) is a modified octapeptide analog of the endogenous hormone Angiotensin II, characterized by the substitution of Histidine with Tyrosine at the sixth position [1]. This single-point modification fundamentally alters the ligand's receptor engagement profile, conferring high selectivity for the Angiotensin II Type 2 Receptor (AT2R) while abolishing binding to the Angiotensin II Type 1 Receptor (AT1R) [2]. Distinct from the native peptide's balanced vasoconstrictive and proliferative signaling, [Tyr6]-Angiotensin II functions as a potent and selective AT2R agonist [3]. This specific pharmacological signature positions it as a critical tool for deconvoluting AT2R-mediated pathways in cardiovascular biology, tissue remodeling, and oncology, independent of AT1R-mediated effects [4].

1
AT2R-selective pathway studies Isolate and characterize Angiotensin II Type 2 receptor signaling without AT1R-mediated crosstalk
2
Clean tool for RAS deconvolution Define AT2R roles in vasodilation, natriuresis, and tissue remodeling models
3
Oncology target validation Investigate tumor-suppressive AT2R pathways, including PDAC graft attenuation studies

No Generic Substitution for [Tyr6]-Angiotensin II


Generic substitution within the angiotensin peptide family is scientifically invalid due to the profound, quantifiable divergence in receptor subtype selectivity driven by the residue at position six. The native Angiotensin II (DRVYIHPF) acts as a balanced agonist, binding both AT1R and AT2R, leading to a complex mixture of vasoconstriction and vasodilation signals [1]. In stark contrast, the His6→Tyr6 substitution in [Tyr6]-Angiotensin II (DRVYIYPF) results in a complete loss of AT1R binding affinity (0% binding relative to native Angiotensin II) while preserving full AT2R binding (>95%) [2]. This results in an 18,000-fold selectivity for AT2R over AT1R [3]. Consequently, using a non-selective analog would confound experimental interpretation by activating opposing receptor pathways, whereas [Tyr6]-Angiotensin II provides a clean pharmacological signal essential for precise mechanistic studies and therapeutic target validation [4].

Target: [Tyr6]-Angiotensin II
Substitute: Native Angiotensin II
Selective AT2R agonist
Preserves full AT2R binding; AT1R binding ablated
Dual AT1R/AT2R agonist
Balanced binding to both receptors drives mixed vasoactive and proliferative signals
Clean signaling readout
Activation limited to AT2R pathways; no confounding AT1R-mediated effects
Confounded pathway activation
Simultaneous activation of opposing AT1R/AT2R pathways may obscure data interpretation

Comparative Evidence for [Tyr6]-Angiotensin II


AT2R vs. AT1R Selectivity

[Tyr6]-Angiotensin II exhibits an 18,000-fold selectivity for the Angiotensin II Type 2 Receptor (AT2R) over the Angiotensin II Type 1 Receptor (AT1R) [1]. This contrasts sharply with the native peptide, Angiotensin II, which displays a selectivity ratio of only 13.7 [2]. The functional consequence of this selectivity is the complete loss of AT1R-mediated signaling, a hallmark of the parent molecule and most unmodified analogs [3].

Selectivity Profile
Head-to-head
18,000-fold AT2R selectivity
Native Angiotensin II: 13.7-fold
Supports exclusive AT2R signaling pathway studies without AT1R crosstalk
HEK-293 competition binding assay; [125I]Sar1,Ile8-Ang II probe
GPCR Pharmacology Receptor Selectivity Cardiovascular Biology

AT1R Binding Ablation

The His6→Tyr6 substitution results in a complete loss of binding to the AT1 receptor. At a concentration of 1 µM, [Tyr6]-Angiotensin II shows 0% binding relative to native Angiotensin II, while maintaining >95% binding to the AT2 receptor [1]. This is in direct contrast to native Angiotensin II, which exhibits >95% binding to both AT1R and AT2R [1].

AT1R Binding Ablation
Head-to-head
0% binding to AT1R
Native: >95% AT1R binding
Confirms null AT1R engagement; prevents off-target activation in studies
Competition binding at 1 µM on AT1R and AT2R expressing cells
Receptor Binding Functional Selectivity Peptide Engineering

High AT2R Binding Affinity

[Tyr6]-Angiotensin II demonstrates potent binding to the AT2 receptor, with an IC50 value of 4.0 nM [1]. While this is a reduction in potency compared to the native Angiotensin II (IC50 0.12 nM) [2], the substantial loss of AT1R affinity makes this a favorable trade-off for achieving high selectivity. The potency remains well within a pharmacologically relevant range, enabling its effective use as a selective agonist in both in vitro and in vivo models [3].

AT2R Binding Affinity
Reported
IC50 4.0 nM
Native Ang II: 0.12 nM
Reported potency retains pharmacological relevance for AT2R tool compound use
Cross-study comparison; ~33-fold reduction in potency
Receptor Pharmacology Binding Affinity Peptide Therapeutics

In Vivo Antitumor Efficacy in PDAC Models

Local administration of [Tyr6]-Angiotensin II (termed Y6-Angiotensin II Analog) significantly attenuates the growth of fast-growing murine pancreatic ductal adenocarcinoma (PDAC) tumors [1]. This in vivo efficacy is attributed to its selective AT2R agonism, which induces AT2R gene expression in tumor cells [1]. While other AT2R agonists exist, this compound has been specifically validated in this disease model, providing a direct link between its unique receptor selectivity profile and a quantifiable therapeutic outcome [2].

PDAC Graft Attenuation
Class-level
Tumor growth attenuation reported
Supports AT2R-mediated tumor suppression endpoint review
Syngeneic mouse PDAC model; exact reduction unspecified
Oncology In Vivo Pharmacology Drug Development

ACE2 Inhibition Profile

Unlike native Angiotensin II, which is a substrate for Angiotensin Converting Enzyme 2 (ACE2) and is cleaved to Angiotensin-(1-7), [Tyr6]-Angiotensin II acts as an inhibitor of ACE2. It demonstrates 96% inhibition at a concentration of 10 µM and exhibits high proteolytic stability, with only 18% cleavage over 5 hours [1]. This is a distinct functional property that allows it to modulate the protective ACE2/Ang-(1-7)/Mas axis in a manner that is opposite to the native peptide [2].

ACE2 Inhibition
Class-level
96% inhibition at 10 µM
18% cleavage over 5 h
Distinct ACE2-modulating profile for infection and fibrosis research
In vitro ACE2 enzyme assay; functional switch from substrate to inhibitor
Enzymology RAS Pathway COVID-19 Research

Research Applications for [Tyr6]-Angiotensin II


AT2R Signaling in Cardiovascular and Renal Research

Use [Tyr6]-Angiotensin II as a selective AT2R agonist to cleanly dissect the receptor's role in vasodilation, natriuresis, and cardioprotection. Its proven >95% AT2R binding and 0% AT1R binding eliminates the confounding vasoconstrictive and pro-hypertrophic signals associated with AT1R activation [1]. This allows for unambiguous interpretation of AT2R-mediated effects in isolated tissue baths, cell culture, or animal models, a task that is impossible with the non-selective native Angiotensin II or other analogs with mixed affinity [2].

AT2R Target Validation in Oncology

Employ [Tyr6]-Angiotensin II in preclinical oncology models, particularly for pancreatic ductal adenocarcinoma (PDAC), where it has demonstrated significant attenuation of tumor growth in vivo [1]. Its established potency (AT2R IC50 4.0 nM) and selectivity (18,000-fold over AT1R) make it an ideal lead-like tool compound for target validation studies, biomarker discovery, and for investigating the tumor-suppressive roles of the AT2R pathway, as highlighted in peer-reviewed studies [2].

ACE2/Ang-(1-7)/Mas Axis in Infection & Fibrosis

Utilize [Tyr6]-Angiotensin II as a potent inhibitor of ACE2 (96% inhibition at 10 µM) to study the enzyme's role beyond Angiotensin II conversion [1]. This is especially relevant for research into SARS-CoV-2 viral entry mechanisms, where ACE2 acts as the primary receptor, and for exploring the protective anti-fibrotic and anti-inflammatory effects of the ACE2/Ang-(1-7)/Mas axis. Its high proteolytic stability (18% cleavage over 5h) ensures sustained activity in long-term assays, a critical advantage over labile native peptides [2].

AT2R-Targeted Therapeutic Development

Use [Tyr6]-Angiotensin II as a reference standard and positive control in high-throughput screening (HTS) campaigns designed to identify small molecule AT2R agonists. Its well-defined receptor binding profile (AT1R 0%, AT2R >95%) and functional selectivity provide a robust benchmark for assessing the specificity and potency of new chemical entities [1]. Its robust in vivo efficacy in PDAC models further validates the AT2R pathway, justifying its use as a comparator in lead optimization studies [2].

Application
Selection Property
Validation Focus
AT2R Cardiovascular Signaling Studies
AT2R-selective agonist; no AT1R engagement
Vasodilation, natriuresis, and cardioprotection endpoint monitoring
Oncology Target Validation (PDAC)
Reported AT2R binding potency and selectivity
Tumor growth attenuation endpoint in PDAC models
ACE2/Ang-(1-7) Axis Research
ACE2 inhibitor activity with proteolytic stability
ACE2 inhibition and Ang-(1-7) pathway modulation
HTS Reference Standard
Well-defined receptor binding profile (0% AT1R)
AT2R selectivity and potency benchmark for screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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